2-Amino-6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)nicotinonitrile
Overview
Description
2-Amino-6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of amino, chlorophenyl, and dichlorophenyl groups attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 4-chlorobenzaldehyde and 2,6-dichlorobenzaldehyde.
Condensation Reaction: These intermediates undergo a condensation reaction with malononitrile in the presence of a base, such as sodium ethoxide, to form the corresponding benzylidene malononitrile derivatives.
Cyclization: The benzylidene malononitrile derivatives are then subjected to cyclization reactions under acidic conditions to form the nicotinonitrile core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorophenyl and dichlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted aromatic compounds.
Scientific Research Applications
2-Amino-6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The amino and chlorophenyl groups play a crucial role in binding to biological receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-(4-bromophenyl)-4-(2,6-dichlorophenyl)nicotinonitrile
- 2-Amino-6-(4-fluorophenyl)-4-(2,6-dichlorophenyl)nicotinonitrile
- 2-Amino-6-(4-methylphenyl)-4-(2,6-dichlorophenyl)nicotinonitrile
Uniqueness
2-Amino-6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)nicotinonitrile is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and binding affinities compared to its analogs, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
2-amino-6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl3N3/c19-11-6-4-10(5-7-11)16-8-12(13(9-22)18(23)24-16)17-14(20)2-1-3-15(17)21/h1-8H,(H2,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAZMKCQAIHOBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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